4-sec-butoxymethyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-sec-Butoxymethyl-pyridine: is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is also known by its IUPAC name, 4-(butan-2-yloxymethyl)pyridine . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-sec-butoxymethyl-pyridine typically involves the alkylation of pyridine with a suitable alkylating agent. One common method is the reaction of pyridine with sec-butyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
4-sec-Butoxymethyl-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like or to yield reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxymethyl group can be replaced by other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-sec-Butoxymethyl-pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Pyridine derivatives, including this compound, are explored for their potential pharmacological properties, such as antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-sec-butoxymethyl-pyridine involves its interaction with various molecular targets. As a pyridine derivative, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can participate in catalytic reactions, influencing the rate and selectivity of chemical processes. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
4-Methoxymethyl-pyridine: Similar in structure but with a methoxy group instead of a butoxymethyl group.
4-Ethoxymethyl-pyridine: Contains an ethoxymethyl group instead of a butoxymethyl group.
4-Isopropoxymethyl-pyridine: Features an isopropoxymethyl group in place of the butoxymethyl group.
Uniqueness:
4-sec-Butoxymethyl-pyridine is unique due to the presence of the sec-butoxymethyl group, which imparts distinct chemical and physical properties. This group influences the compound’s reactivity, solubility, and potential applications in various fields. The sec-butoxymethyl group provides steric hindrance, affecting the compound’s interactions with other molecules and its behavior in chemical reactions.
Properties
CAS No. |
104338-30-9 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-(butan-2-yloxymethyl)pyridine |
InChI |
InChI=1S/C10H15NO/c1-3-9(2)12-8-10-4-6-11-7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
SVGUUCYGQIGHSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC1=CC=NC=C1 |
Synonyms |
4-sec-butoxymethyl-pyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.